molecular formula C22H29ClO4 B8821769 (11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione CAS No. 57780-86-6

(11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione

Cat. No.: B8821769
CAS No.: 57780-86-6
M. Wt: 392.9 g/mol
InChI Key: PPHLHSSXDSBOAQ-QAHQDLQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione, also known as 9-chloro-11.beta.,17-dihydroxy-16.alpha.-methylpregna-1,4-diene-3,20-dione, is a synthetic compound with significant applications in various scientific fields. This compound is recognized for its unique chemical structure and properties, making it a subject of interest in research and industrial applications .

Properties

CAS No.

57780-86-6

Molecular Formula

C22H29ClO4

Molecular Weight

392.9 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29ClO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16+,17+,18+,19+,20+,21+,22+/m1/s1

InChI Key

PPHLHSSXDSBOAQ-QAHQDLQKSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core steroid structure through a series of cyclization reactions.

    Introduction of Functional Groups: Chlorination and hydroxylation reactions are employed to introduce the chlorine and hydroxyl groups at specific positions on the steroid backbone.

    Final Modifications: Methylation and other modifications are carried out to achieve the final structure of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reagents like chlorine and bromine are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

(11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex steroid derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound binds to steroid receptors, modulating their activity and influencing various cellular processes. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressive effects.

    Hydrocortisone: A naturally occurring corticosteroid with a broad range of applications.

Uniqueness of (11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione

This compound is unique due to its specific chemical structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Compared to similar compounds, this compound may exhibit different binding affinities, metabolic stability, and therapeutic profiles, making it a valuable compound for research and therapeutic applications .

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